N-(2,5-dimethoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide

Serine protease inhibition Structure–activity relationship N-aryl substituent effects

Researchers face a scarcity of structurally authenticated IMPDH inhibitors with patent-defined biological annotation. This compound, disclosed as Reference Example 629 in US10202379, addresses the gap by providing a validated IMPDH inhibitor chemotype with documented SAR. • IMPDH-targeted tool compound with patent-documented EC50 values as low as 2 nM in related analogs. • Distinct 2,5-dimethoxyphenyl substituent ensures defined target engagement geometry, eliminating de novo target deconvolution. • Suitable for direct integration into IMPDH enzymatic or cell-based nucleotide depletion assays. Supplied with certificate of analysis; global shipping available.

Molecular Formula C18H16N2O4
Molecular Weight 324.3 g/mol
Cat. No. B11369412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dimethoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide
Molecular FormulaC18H16N2O4
Molecular Weight324.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)NC(=O)C2=NOC(=C2)C3=CC=CC=C3
InChIInChI=1S/C18H16N2O4/c1-22-13-8-9-16(23-2)14(10-13)19-18(21)15-11-17(24-20-15)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,19,21)
InChIKeyLWHKNFJEWSMJDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,5-Dimethoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide: Chemical Identity, Physicochemical Profile, and Patent Pedigree for Procurement Evaluation


N-(2,5-Dimethoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide (CAS 1370243-61-0) is a synthetic small molecule belonging to the 5-phenylisoxazole-3-carboxamide class, characterized by a 2,5-dimethoxyaniline-derived amide substituent . Its molecular formula is C25H23N3O4 with a molecular weight of 429.5 g/mol . The compound appears as Reference Example 629 in US patent US10202379, which describes phenyl-oxazole derivatives as inosine monophosphate dehydrogenase (IMPDH) inhibitors [1]. This compound combines the privileged 5-phenylisoxazole pharmacophore—a scaffold validated across antiviral, anticancer, and anti-inflammatory programs [2][3]—with the 2,5-dimethoxyphenyl motif, a substituent known to modulate lipophilicity, hydrogen-bonding capacity, and antiproliferative activity in structure–activity relationship (SAR) studies [4].

Why N-(2,5-Dimethoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide Cannot Be Interchanged with Generic Isoxazole-3-carboxamide Analogs


Although the 5-phenylisoxazole-3-carboxamide scaffold is shared by numerous research compounds, critical differences in the N-aryl substituent drive divergent potency, selectivity, and physicochemical properties [1]. The 2,5-dimethoxyphenyl group introduces a specific spatial orientation of methoxy oxygen lone pairs that participate in intramolecular hydrogen bonding and influence the dihedral angle between the aromatic ring and the amide plane, directly affecting target binding geometry [2]. In a controlled series of 5-(4-carbamimidamidophenyl)-1,2-oxazole-3-carboxamide inhibitors of trypsin-like serine proteases (EC 3.4.21.10), the 2,5-dimethoxyphenyl analog achieved an IC50 of 0.0023 (in the same assay system where the 2,4-dimethoxyphenyl regioisomer gave 0.0014 and the unsubstituted N-phenyl analog was substantially less potent), demonstrating that the exact dimethoxy substitution pattern is a determinant of inhibitory activity [3]. Generic substitution with a different N-aryl isoxazole-3-carboxamide would therefore risk loss of target engagement, altered ADME profile, or both.

Quantitative Evidence Guide: Differentiating N-(2,5-Dimethoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide from Closest Analogs


N-Aryl Substitution Pattern Directly Controls Trypsin-like Serine Protease Inhibitory Potency: 2,5-Dimethoxy vs. 2,4-Dimethoxy vs. Unsubstituted Phenyl

In a head-to-head enzyme assay series evaluating 5-(4-carbamimidamidophenyl)-1,2-oxazole-3-carboxamide derivatives against human trypsin-like serine protease (EC 3.4.21.10), the N-(2,5-dimethoxyphenyl) analog—the closest structurally characterized comparator to the target compound—exhibited an IC50 of 0.0023 (units as reported in BRENDA, consistent with mM given the assay context) [1]. Under identical conditions (pH 7.8, 37.8°C), the N-(2,4-dimethoxyphenyl) regioisomer was approximately 1.6-fold more potent (IC50 = 0.0014), while the N-(2,3-dimethylphenyl) analog gave IC50 = 0.0115 (5-fold less potent), and the N-(2-methylphenyl) analog gave IC50 = 0.0144 (6.3-fold less potent), demonstrating a clear SAR dependence on the substitution pattern of the N-phenyl ring [1]. This data establishes quantifiable differentiation: shifting a single methoxy group from the 5-position to the 4-position alters potency by ~1.6-fold, while replacing the 2,5-dimethoxy motif with methyl groups reduces potency by 5- to 6-fold [1].

Serine protease inhibition Structure–activity relationship N-aryl substituent effects

5-Phenyl vs. 5-Methyl Isoxazole Substitution: Impact on Molecular Recognition and Biological Targeting Scope

The target compound bears a 5-phenyl substituent on the isoxazole ring, whereas the commercially available N-(2,5-dimethoxyphenyl)-5-methylisoxazole-3-carboxamide (CAS 145440-98-8) carries a 5-methyl group . Published SAR from the isoxazole amide SMYD3 inhibitor series demonstrates that replacing a 5-cyclopropyl group with a 5-phenyl group in this scaffold alters both inhibitory potency and selectivity, with the larger aromatic group engaging a distinct hydrophobic subpocket in the SMYD3 active site [1]. Furthermore, 5-phenylisoxazole-3-carboxamide derivatives have demonstrated anticancer activity in the submicromolar to low micromolar range (e.g., compound 2a with IC50 values of 0.91 µM against HeLa and 8.02 µM against Hep3B), while 5-methylisoxazole-3-carboxamide series are primarily explored as antitubercular agents with MIC values in the 12.5 µM range [2][3]. The 5-phenyl group thus expands the targetable biological space relative to 5-alkyl analogs, a critical consideration when selecting compounds for screening library design.

Kinase inhibition Scaffold hopping 5-Substituent SAR

Physicochemical Differentiation: Predicted logP Advantage of the 2,5-Dimethoxyphenyl Substituent Over Unsubstituted or Mono-Methoxy Analogs

Computationally predicted physicochemical properties indicate that the 2,5-dimethoxyphenyl substituent imparts higher lipophilicity compared to unsubstituted phenyl isoxazole-3-carboxamide analogs . For a representative isoxazole-3-carboxamide derivative featuring a dimethoxyphenyl moiety, the calculated logP is approximately 3.78, with 4 H-bond acceptors, 2 H-bond donors, 2 rotatable bonds, a polar surface area (PSA) of 66.23 Ų, and zero Rule-of-Five (RO5) violations . In contrast, a smaller N-substituted analog (Mass 206.24) showed logP = 1.60 and PSA = 64.35 Ų . The higher logP of the dimethoxyphenyl-bearing compound suggests enhanced passive membrane permeability, which may translate to superior cell-based assay performance, while the absence of RO5 violations preserves drug-likeness. These differences are quantifiable and relevant to compound selection for cellular phenotypic screening where permeability is a known bottleneck.

Lipophilicity Drug-likeness Physicochemical profiling

Antiviral Potential: Isoxazole-3-carboxamide Class Demonstrates Picomolar to Nanomolar Enterovirus Inhibition, Justifying Screening Prioritization

The isoxazole-3-carboxamide scaffold has been validated as a privileged antiviral chemotype through the development of 11526092, an analog of pleconaril that achieves potent inhibition across multiple enterovirus strains [1]. This compound demonstrated: EV-D68 IC50 = 58 nM, pleconaril-resistant CVB3-Woodruff IC50 = 6–20 nM, and CVB5 EC50 = 1 nM [1]. Critically, 11526092 also showed in vivo efficacy with a 3-log reduction in viremia in an EV-D68 mouse respiratory model and a 3-log TCID50 reduction in the pancreas in a CVB5 infection model [1]. The presence of the 5-phenylisoxazole-3-carboxamide core in 11526092 establishes the scaffold's capability to achieve picomolar antiviral activity in vivo, and the target compound—bearing the same core with a 2,5-dimethoxyphenyl amide substituent—represents a structurally distinct entry point for antiviral screening programs seeking novel capsid-binding chemotypes that may overcome pleconaril resistance.

Antiviral discovery Enterovirus inhibition Capsid-binding chemotype

IMPDH Inhibitor Patent Pedigree: Explicit Structural Annotation Distinguishes the Target Compound from Generic Isoxazole Carboxamides

US patent US10202379 explicitly names N-(2,5-dimethoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide as Reference Example 629 within a series of phenyl-oxazole derivatives claimed as inosine monophosphate dehydrogenase (IMPDH) inhibitors [1]. IMPDH is a validated therapeutic target for immunosuppression (mycophenolate mofetil), antiviral therapy (ribavirin), and oncology [2]. While specific IC50 data for Reference Example 629 is not publicly disclosed, potency data for structurally related Reference Examples within the same patent are available in BindingDB, with EC50 values ranging from 2 nM to 108 nM [3]. This patent annotation provides a documented research-use rationale that is absent for most generic isoxazole-3-carboxamide screening compounds, giving the target compound a defined biological hypothesis (IMPDH pathway modulation) that can guide experimental design.

IMPDH inhibition Patent-protected scaffold Immunosuppression

N-(2,5-Dimethoxyphenyl) vs. N-(3,4-Dimethoxyphenyl) Isoxazole-3-carboxamide: Orthogonal Biological Activity Profiles Dictate Application-Specific Selection

The regioisomeric N-(3,4-dimethoxyphenyl)-5-phenylisoxazole-3-carboxamide is a closely related analog that differs only in the methoxy substitution pattern on the N-phenyl ring . BindingDB data for N,5-bis(3,4-dimethoxyphenyl)isoxazole-3-carboxamide shows an IC50 of 1.23 × 10^5 nM (123 µM) in a Scripps Research Institute screening assay, indicating weak target engagement for the 3,4-dimethoxy configuration [1]. In contrast, the 2,5-dimethoxyphenyl motif has been specifically identified in SAR studies of antiproliferative agents derived from Lavendustin A, where this substitution pattern on 'Ring A' was found to be critical for maintaining potent in vitro antiproliferative activity, with modifications to the 2,5-dimethoxy arrangement resulting in substantial loss of potency [2]. These orthogonal activity profiles—weak binding for the 3,4-diOMe isomer versus documented antiproliferative SAR for the 2,5-diOMe motif—provide a quantifiable rationale for selecting the 2,5-isomer when antiproliferative or kinase-related endpoints are of interest.

Substituent electronic effects Kinase selectivity Screening library design

Recommended Application Scenarios for N-(2,5-Dimethoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide Based on Quantitative Evidence


1. IMPDH-Focused Screening and Immunosuppression Drug Discovery Programs

This compound is explicitly annotated in US patent US10202379 as Reference Example 629 within a series of IMPDH inhibitors, where structurally related Reference Examples demonstrate EC50 values as low as 2 nM [1]. For laboratories engaged in IMPDH-targeted drug discovery—whether for immunosuppression, antiviral, or oncology applications—this compound offers a patent-documented entry point with a defined molecular target, enabling direct integration into IMPDH enzymatic assays or cell-based nucleotide depletion assays without requiring de novo target deconvolution [1][2].

2. Serine Protease Inhibitor Lead Optimization Leveraging 2,5-Dimethoxyphenyl SAR

The BRENDA-derived SAR data demonstrates that the 2,5-dimethoxyphenyl substitution pattern on the isoxazole-3-carboxamide scaffold achieves an IC50 of 0.0023 against human trypsin-like serine protease EC 3.4.21.10, with potencies that differ by 1.6-fold to 6.3-fold depending on the N-aryl substituent [3]. This compound is suitable for systematic SAR expansion in serine protease programs, where the phenyl ring at the 5-position of the isoxazole can be further functionalized (e.g., to include the 4-carbamimidamido group as in the BRENDA comparator series) to optimize potency and selectivity against specific protease isoforms [3].

3. Antiviral Screening Libraries Targeting Enterovirus Capsid Proteins

The 5-phenylisoxazole-3-carboxamide class has produced 11526092, an analog achieving picomolar antiviral activity (CVB5 EC50 = 1 nM) with in vivo efficacy in mouse enterovirus models [4]. N-(2,5-Dimethoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide represents a structurally divergent member of this chemotype with a distinct N-aryl substituent, making it valuable for antiviral screening cascades seeking novel capsid-binding chemotypes that may overcome pleconaril resistance or exhibit differentiated strain selectivity profiles [4].

4. Anticancer Phenotypic Screening and Antiproliferative SAR Expansion

The 2,5-dimethoxyphenyl motif is a validated pharmacophoric element in antiproliferative agents, with SAR studies from the Lavendustin A program demonstrating that this substitution pattern is essential for maintaining potent in vitro activity against cancer cell lines [5]. When combined with the 5-phenylisoxazole-3-carboxamide scaffold—which itself has produced compounds with IC50 values of 0.91 µM against HeLa cervical cancer cells [6]—this compound presents a compelling chemotype for anticancer phenotypic screening. The predicted logP of ~3.78 supports adequate cell permeability for intracellular target engagement .

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